molecular formula C4F9SO2H<br>C4HF9O2S B8147399 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- CAS No. 34642-43-8

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-

Cat. No.: B8147399
CAS No.: 34642-43-8
M. Wt: 284.10 g/mol
InChI Key: TWIYDBQRYCWOAU-UHFFFAOYSA-N
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Description

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- is a colorless liquid that is considered a superacid. It is a member of the perfluoroalkyl family of chemicals, characterized by the replacement of all hydrogen atoms in the butyl group with fluorine atoms. This compound has a molecular formula of C4HF9O3S and a molecular weight of 300.09 .

Preparation Methods

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- can be synthesized by reacting 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in an acetonitrile/water mixture . This reaction yields the desired compound through a series of steps involving the reduction of the iodine compound and subsequent sulfonation.

Chemical Reactions Analysis

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfinic acids.

    Substitution: 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- can participate in substitution reactions, where the sulfinic acid group is replaced by other functional groups.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which nonafluoro-1-butanesulfinic acid exerts its effects involves its strong acidic nature and ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic applications, the compound’s sulfinic acid group can activate substrates and facilitate chemical transformations .

Comparison with Similar Compounds

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- is unique among similar compounds due to its specific structure and properties. Similar compounds include:

These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)16(14)15/h(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIYDBQRYCWOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)S(=O)O)(F)F)(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9SO2H, C4HF9O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895519
Record name Perfluorobutane-1-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34642-43-8
Record name 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34642-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorobutane-1-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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